

An In-Depth Technical Guide to the Pharmacological Profile of Butriptyline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Butriptyline	
Cat. No.:	B090678	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butriptyline hydrochloride is a tricyclic antidepressant (TCA) that has been utilized for the treatment of depression. As a member of the TCA class, its pharmacological activity is primarily centered on the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the pharmacological profile of **butriptyline** hydrochloride, including its mechanism of action, pharmacodynamic properties at various receptors and transporters, and its pharmacokinetic characteristics. Detailed experimental methodologies, where available, are described to provide context for the presented data. Furthermore, key signaling pathways associated with its primary targets are illustrated to facilitate a deeper understanding of its molecular effects.

Introduction

Butriptyline is a tertiary amine tricyclic antidepressant, structurally related to amitriptyline. It has been used in the management of depressive disorders. Like other TCAs, its therapeutic effects and side-effect profile are dictated by its interactions with a range of neurotransmitter receptors and transporters. This document aims to provide a detailed technical summary of the core pharmacological aspects of **butriptyline** hydrochloride for a scientific audience.

Pharmacodynamics

The pharmacodynamic profile of **butriptyline** is characterized by its antagonist activity at several key receptors and its inhibitory effect on the serotonin transporter.

Receptor and Transporter Binding Affinities

The binding affinities of **butriptyline** hydrochloride for various neurotransmitter receptors and transporters have been determined through in vitro radioligand binding assays. The equilibrium dissociation constants (K_i) are summarized in the table below. Lower K_i values indicate a higher binding affinity.

Target	Kı (nM)	Species	Reference
Monoamine Transporters			
Serotonin Transporter (SERT)	1,360	Human	[1]
Norepinephrine Transporter (NET)	5,100	Human	[1]
Dopamine Transporter (DAT)	3,940	Human	[1]
Neurotransmitter Receptors			
Histamine H ₁ Receptor	1.1	Human	[1]
Muscarinic Acetylcholine Receptor (mACh)	35	Human	[1]
α ₁ -Adrenergic Receptor	570	Human	[1]
5-HT₂a Receptor	380	Human	[1]
α ₂ -Adrenergic Receptor	4,800	Human	[1]
5-HT _{1a} Receptor	7,000	Human	[1]

Mechanism of Action & Signaling Pathways

Butriptyline's primary mechanism of action involves the antagonism of histamine H_1 and 5- HT_{2a} receptors, and to a lesser extent, inhibition of the serotonin transporter. It also possesses significant anticholinergic properties through its antagonism of muscarinic acetylcholine receptors.

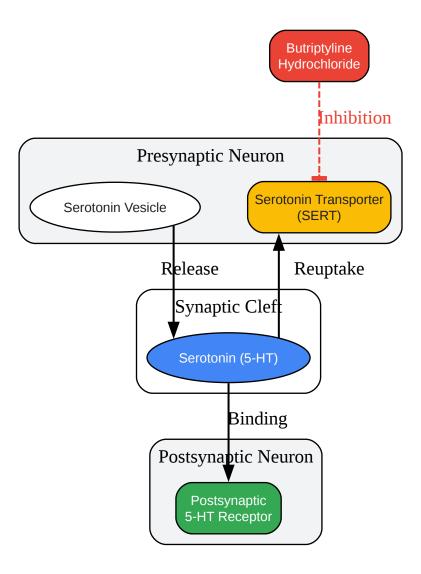
Histamine H₁ Receptor Antagonism

Butriptyline is a potent antagonist at the histamine H₁ receptor. The signaling pathway for the H₁ receptor, a G-protein coupled receptor (GPCR), is depicted below.

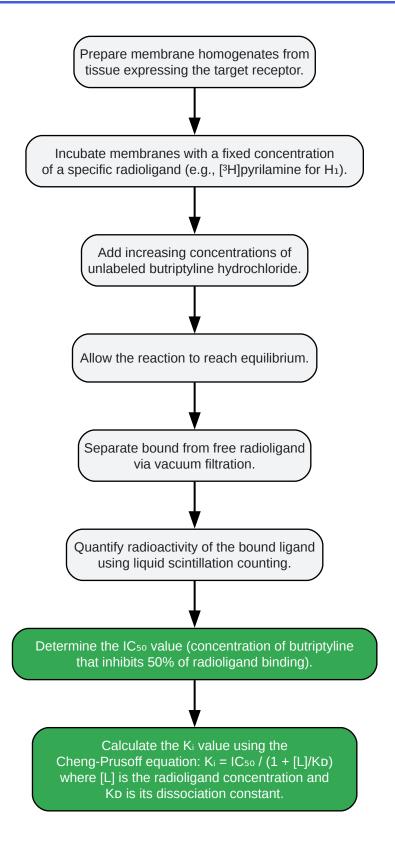
Click to download full resolution via product page

Histamine H₁ Receptor Signaling Pathway

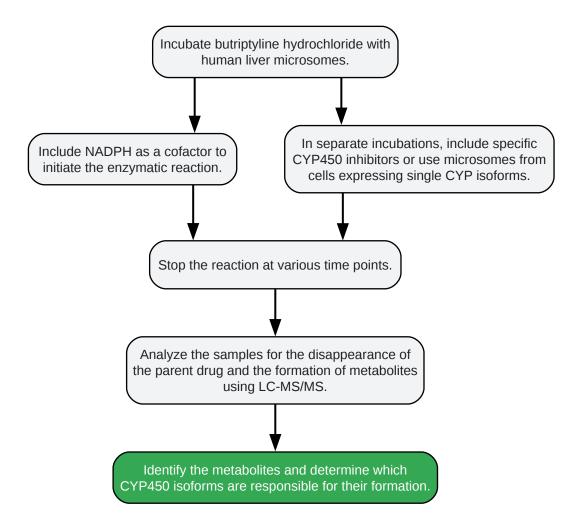
5-HT_{2a} Receptor Antagonism


Butriptyline also acts as an antagonist at the 5-HT_{2a} receptor, another GPCR. The signaling cascade for this receptor is outlined below.

5-HT_{2a} Receptor Signaling Pathway


Serotonin Transporter (SERT) Inhibition

Butriptyline is a weak inhibitor of the serotonin transporter (SERT). Inhibition of SERT leads to an increase in the synaptic concentration of serotonin.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bitsioslab.med.uoc.gr [bitsioslab.med.uoc.gr]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacological Profile of Butriptyline Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090678#butriptyline-hydrochloride-pharmacological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com